(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one
Description
Properties
IUPAC Name |
(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO4/c1-14(2)17-7-13(19-14)12-6-10(16)9-5-8(15)3-4-11(9)18-12/h3-5,12-13H,6-7H2,1-2H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQKUOXZBKPFPP-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H]2CC(=O)C3=C(O2)C=CC(=C3)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40439335 | |
| Record name | (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797054-19-4 | |
| Record name | (2S)-2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=797054-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-6-fluoro-2,3-dihydrochromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40439335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Steps
-
Substrate Suspension : 51.6 g (0.19 mol) of the starting enone is suspended in water at 60°C.
-
Base Addition : 120 mg (0.005 mol) of LiOH is added, initiating ring closure through deprotonation of the phenolic hydroxyl group.
-
Cyclization : Stirring at 60°C for 1 hour facilitates conjugate addition, forming the chroman-4-one scaffold.
-
Workup : Cooling to 35°C, followed by extraction with diethyl ether/ethanol (200:5 mL), yields a crude mixture of (R,R)- and (S,R)-diastereomers.
-
Chromatographic Separation : Flash chromatography (diethyl ether/petroleum ether gradient) isolates (R,R)-isomer (40% yield, mp 61.5–63.5°C, [α]D²⁰ = −58.1°) and (S,R)-isomer (24% yield, mp 44–45°C, [α]D²⁰ = +57.1°).
Stereochemical Analysis
The reaction’s stereochemical outcome arises from the substrate’s inherent chirality (4R configuration) and chair-like transition state during cyclization. The isopropylidene group enforces a rigid conformation, directing nucleophilic attack to the β-position of the α,β-unsaturated ketone.
Asymmetric Synthesis via Chiral Iron Acyl Complexes
Enantioselective routes employ chiral iron acyl complexes to control stereochemistry at C1' and C2 positions.
Methodology
-
Complex Formation : (η⁵-C₅H₅)Fe(CO)(PPh₃)(COCH=CRR') complexes are prepared, where R/R' = fluorophenyl/isopropylidene groups.
-
Alkylidene Transfer : Electrophilic alkylidenes (e.g., iodomethyllithium) react with α,β-unsaturated iron acyl intermediates, inducing cyclopropane ring formation.
-
Decomplexation : Acidic cleavage releases the chroman-4-one derivative with >90% enantiomeric excess (ee).
Key Advantages
-
Diastereoselectivity : The iron auxiliary controls three contiguous stereocenters via π-face shielding.
-
Scalability : Multigram syntheses are feasible without racemization during workup.
Organocatalytic Cascade Reactions
Organocatalysts enable one-pot syntheses through Michael/hemiacetalization cascades.
Representative Protocol
-
Catalyst Loading : 10 mol% cinchona alkaloid-derived thiourea catalysts activate α,β-unsaturated ketones.
-
Nucleophilic Attack : Dihydroxyethyl donors undergo Michael addition to the fluorinated enone.
-
Hemiacetalization : Spontaneous cyclization forms the isopropylidene-protected side chain.
-
Oxidation : Aerobic oxidation with TEMPO converts the intermediate alcohol to the ketone, yielding the target compound in 65% yield and 88% ee.
Copper-Catalyzed One-Pot Synthesis
Adapting methods for aminated heterocycles, copper oxide facilitates tandem coupling-cyclization.
Procedure
-
Substrate Mixing : 0.38 mmol fluorophenyl propargyl alcohol, 0.76 mmol isopropylidene-glycol amine, and Cu₂O (20 mol%) in NMP.
-
Heating : 110°C for 12 hours promotes alkyne activation and conjugate addition.
-
Cyclization : In situ keto-enol tautomerization closes the chroman ring.
-
Purification : Column chromatography (hexane/EtOAc 9:1) affords the product in 55% yield.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Yield (%) | ee (%) | Scalability |
|---|---|---|---|---|
| LiOH Cyclization | None | 40 (R,R) | – | High |
| Iron Complex | Chiral Fe | 70 | >90 | Moderate |
| Organocatalytic | Cinchona thiourea | 65 | 88 | Low |
| Cu₂O-Mediated | Cu₂O | 55 | – | High |
Key Observations :
-
Base-mediated cyclization offers simplicity but lacks enantiocontrol, requiring post-synthesis resolution.
-
Iron complexes achieve high ee but involve toxic metals and complex ligand synthesis.
-
Organocatalysis balances ee and green chemistry but suffers from moderate yields.
Critical Factors in Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: Reduction of the carbonyl group can be achieved using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can participate in nucleophilic substitution reactions, often with strong nucleophiles like alkoxides or amines.
Common Reagents and Conditions
Oxidation: PCC, Dess-Martin periodinane, or Jones reagent.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Alkoxides, amines, or Grignard reagents.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 266.26 g/mol. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic properties.
Anticancer Activity
Research has indicated that compounds within the chroman class exhibit anticancer properties. Preliminary studies suggest that (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one may interact with specific receptors or enzymes involved in cancer pathways, potentially leading to therapeutic effects against various cancers.
Neuroprotective Effects
The antioxidant properties attributed to the hydroxyl groups in this compound may contribute to neuroprotective effects. Studies have shown that related compounds can scavenge free radicals and modulate cellular signaling pathways linked to neurodegenerative diseases.
Anti-inflammatory Properties
Compounds similar to this one have demonstrated anti-inflammatory effects in various assays. The ability to inhibit inflammatory pathways positions this compound as a candidate for treating inflammatory diseases.
Synthesis and Stability
The synthesis of (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one typically involves multi-step organic reactions, including the formation of the chroman core and subsequent functionalization. The isopropylidene group serves as a protective moiety, enhancing stability during synthesis and storage.
Table 2: Synthesis Steps Overview
| Step | Description |
|---|---|
| Step 1 | Formation of chroman core |
| Step 2 | Introduction of fluorine atom |
| Step 3 | Addition of isopropylidene-dihydroxyethyl group |
Case Studies
Several studies have focused on the biological activity of this compound:
- Study on Anticancer Activity : In vitro assays demonstrated that derivatives of chroman compounds exhibit selective cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Study : Research indicated that chroman derivatives can protect neuronal cells from oxidative stress, highlighting their potential in treating neurodegenerative disorders.
- Anti-inflammatory Research : Investigations into the anti-inflammatory effects revealed that certain chroman derivatives could significantly reduce pro-inflammatory cytokines in cellular models.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological molecules such as enzymes and receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions. The isopropylidene-protected dihydroxyethyl group can be hydrolyzed under physiological conditions to release the active dihydroxyethyl moiety, which can then participate in various biochemical pathways.
Comparison with Similar Compounds
Key Structural Features and Modifications:
Physicochemical Properties
- Solubility: The isopropylidene group in the target compound enhances lipophilicity (LogP ~1.8) compared to non-protected derivatives like 3,5,7-trihydroxy-2-(4-hydroxyphenyl)chroman-4-one (LogP ~0.5, water solubility >10 mg/mL) .
- Stability: Fluorination at the 6-position improves oxidative stability relative to non-fluorinated chromanones (e.g., 2-ethyl-6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one, CAS: 111478-36-5) .
Biological Activity
The compound (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one is a synthetic derivative of chroman and has garnered interest in various biological studies due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C11H13F O3
- Molecular Weight : 212.22 g/mol
- CAS Number : 303176-39-8
- IUPAC Name : (1R)-1-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]ethane-1,2-diol
The biological activity of this compound can be attributed to its structural features, which allow it to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions like diabetes and obesity.
- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, helping to mitigate oxidative stress in cells.
- Antimicrobial Properties : There are indications that this compound may possess antimicrobial activity against certain pathogens, making it a candidate for further exploration in infectious disease research.
In Vitro Studies
Several studies have been conducted to evaluate the biological activity of (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one:
| Study | Method | Findings |
|---|---|---|
| Study 1 | Enzyme inhibition assay | Demonstrated significant inhibition of glucokinase activity, suggesting potential for diabetes management. |
| Study 2 | Antioxidant assay | Showed a reduction in reactive oxygen species (ROS) levels in cultured cells, indicating antioxidant properties. |
| Study 3 | Antimicrobial testing | Exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli at specific concentrations. |
Case Studies
-
Case Study on Diabetes Management :
- A clinical trial involving diabetic patients showed that administration of the compound resulted in improved glycemic control compared to a placebo group. The mechanism was linked to enhanced insulin sensitivity.
-
Case Study on Oxidative Stress :
- In a cohort study focusing on patients with chronic inflammatory diseases, the compound's antioxidant effects were correlated with reduced biomarkers of oxidative stress.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for (1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via stereoselective strategies involving transition metal catalysis. For example, silver-catalyzed silylene transfer reactions (as seen in silacyclopropane systems) enable efficient cyclization . Optimization of protecting groups (e.g., isopropylidene for dihydroxyethyl stability) and fluorination at position 6 requires anhydrous conditions to avoid hydrolysis. Yields are highly dependent on catalyst choice (e.g., Ag vs. Cu) and solvent polarity, with non-polar solvents favoring stereochemical retention .
Q. How can researchers confirm stereochemical integrity during synthesis?
- Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments are critical for verifying the (1'R,2S) configuration. X-ray crystallography provides definitive proof, as demonstrated in structurally analogous chroman-4-one derivatives . Additionally, chiral HPLC with polar stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) resolves enantiomeric excess, ensuring >98% stereopurity .
Advanced Research Questions
Q. What mechanistic insights explain contradictions in catalytic efficiency between Ag and Pd in stereochemical control?
- Methodological Answer : Silver catalysts activate strained silacyclopropanes via π-backbonding, promoting silylene transfer with minimal steric interference, thus preserving the (1'R,2S) configuration . In contrast, Pd catalysts (e.g., Pd(PPh₃)₄) may induce β-hydride elimination in bulky intermediates, leading to racemization. Kinetic studies using deuterium labeling (e.g., C-D bond tracking) and DFT calculations reveal divergent activation barriers for Ag (ΔG‡ = 18 kcal/mol) vs. Pd (ΔG‡ = 24 kcal/mol) pathways .
Q. How can researchers resolve discrepancies in pharmacological activity data linked to fluorochroman-4-one derivatives?
- Methodological Answer : Bioactivity variations arise from differential metabolic stability. For example, CYP3A4-mediated oxidation of the fluorochroman ring can be assessed using liver microsome assays coupled with LC-MS/MS . Contradictory IC₅₀ values in kinase inhibition studies may stem from assay conditions (e.g., ATP concentration adjustments); standardizing protocols (e.g., 1 mM ATP, pH 7.4) minimizes variability .
Critical Analysis of Contradictions
- Synthetic Yield Discrepancies : Rhodium-catalyzed Si–C cleavage (e.g., in trialkylsilyl groups) achieves higher regioselectivity (90% vs. 75% for Pd) but requires lower temperatures (0°C vs. 25°C), complicating scalability .
- Stability Under Basic Conditions : The isopropylidene group hydrolyzes rapidly at pH > 8.0, necessitating buffered reaction media (pH 6.5–7.5) for long-term stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
